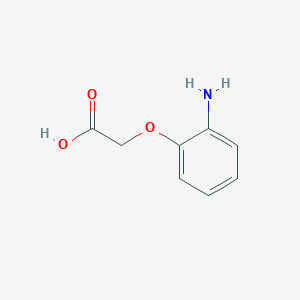
2-(2-aminophenoxy)acetic Acid
概要
説明
2-(2-aminophenoxy)acetic Acid is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Characterization in Organometallic Chemistry
Triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, closely related to 2-(2-aminophenoxy)acetic acid, have been synthesized and characterized. These compounds adopt a polymeric trans-O2SnC3 trigonal bipyramidal configuration and exhibit hydrogen bonding, suggesting significant potential in the field of organometallic chemistry and materials science (Baul et al., 2002).
pH-Sensitive Probes in Biochemistry
A series of pH-sensitive probes derived from modifications of the 2-aminophenol group have been developed. These probes exhibit pH sensitivity in the physiological range and show negligible affinity for other ions, indicating their usefulness in biochemical research for intracellular pH measurements (Rhee et al., 1995).
Application in Immunization Techniques
New thiol-reactive heterobifunctional reagents, including variants of this compound, have been synthesized for use in immunization. These reagents, incorporated into liposomal constructs, are crucial in developing synthetic vaccination formulations, demonstrating their significance in immunology and vaccine development (Frisch et al., 1996).
Antibacterial and Antifungal Applications
A series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides, structurally related to this compound, have shown potent antibacterial and antifungal activities. This indicates the potential of similar compounds in developing new antimicrobial agents (Dahiya et al., 2006).
Xanthine Oxidase Inhibitory Studies
Compounds derived from amino acids similar to this compound have been studied for their xanthine oxidase inhibitory activities, with potential implications in treating diseases related to oxidative stress (Ikram et al., 2015).
Electrophoresis in Food Quality Control
The use of capillary electrophoresis for determining free amino acids in food supplements, employing methods involving derivatives of this compound, underscores its application in food science and quality control (Duong et al., 2020).
Anti-inflammatory Properties
Substituted (2-phenoxyphenyl)acetic acids, which share structural similarity with this compound, have shown anti-inflammatory activity. This suggests the potential of related compounds in developing new anti-inflammatory drugs (Atkinson et al., 1983).
Anti-mycobacterial Agent Development
Phenoxy acetic acid derivatives, structurally akin to this compound, have been evaluated for their anti-mycobacterial activities, indicating their potential use in treating tuberculosis (Yar et al., 2006).
Crystallography in Molecular Structure Analysis
Studies on the crystal structures of (2-carboxyphenoxy)acetic acid and its adducts provide insights into the molecular configurations of compounds related to this compound, contributing to the field of crystallography and molecular structure analysis (Byriel et al., 1991).
Biotransformations in Organophosphorus Chemistry
The biotransformation of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, related to this compound, has been explored, revealing its potential as a versatile chiral phosphonic auxiliary in organophosphorus chemistry (Majewska, 2019).
Pharmaceutical Solubility Studies
The solubilities of various pharmaceutical compounds, structurally similar to this compound, have been measured and predicted, highlighting the importance of such studies in drug formulation and pharmaceutical sciences (Hahnenkamp et al., 2010).
Safety and Hazards
作用機序
Target of Action
It is structurally similar to 1,2-bis(2-aminophenoxy)ethane-n,n,n′,n′-tetraacetic acid (bapta), a well-known calcium chelator . BAPTA is used to determine free Ca2+ levels in cells by performing fluorescence emission scans . Therefore, it is plausible that 2-(2-aminophenoxy)acetic Acid might also interact with calcium ions in a similar manner.
Mode of Action
Based on its structural similarity to bapta, it might bind to calcium ions, thereby affecting calcium-dependent cellular processes .
Biochemical Pathways
Calcium ions play a crucial role in numerous cellular processes, including muscle contraction, neurotransmitter release, and cell growth .
Pharmacokinetics
Most drugs are absorbed into the body system, distributed to their site of action, metabolized into inactive metabolites or directly excreted, and finally eliminated from the body .
Result of Action
If it acts similarly to bapta, it could potentially alter intracellular calcium levels, thereby influencing calcium-dependent cellular processes .
生化学分析
Biochemical Properties
2-(2-aminophenoxy)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with calcium ions, where it acts as a calcium chelator. This interaction is crucial in regulating intracellular calcium levels, which are vital for numerous cellular processes. Additionally, this compound has been shown to interact with proteins involved in calcium signaling pathways, thereby influencing cellular responses to calcium fluctuations .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, this compound can modulate calcium-dependent signaling pathways, which are essential for processes such as neurotransmitter release and synaptic plasticity . Furthermore, it can impact gene expression by altering the activity of transcription factors that are sensitive to calcium levels, thereby affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to chelate calcium ions, thereby reducing the availability of free calcium within the cell. This chelation can inhibit calcium-dependent enzymes and proteins, leading to changes in cellular activities. For example, by binding to calcium, this compound can inhibit the activity of calmodulin, a protein that mediates various calcium-dependent processes . Additionally, it can influence gene expression by modulating the activity of calcium-responsive transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular calcium levels and associated cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively chelate calcium and modulate calcium-dependent processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including disruptions in calcium homeostasis and adverse impacts on cellular functions. Threshold effects have been observed, where the compound’s beneficial effects are maximized at optimal dosages, beyond which toxicity increases .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to calcium metabolism. It interacts with enzymes and cofactors that regulate calcium levels within the cell. The compound’s ability to chelate calcium can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . Additionally, this compound can modulate the activity of enzymes involved in calcium signaling pathways, further impacting metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via calcium transporters and can accumulate in regions with high calcium concentrations . Its distribution within tissues is influenced by its affinity for calcium and its ability to bind to calcium-binding proteins, which can affect its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily in regions with high calcium activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function are influenced by its localization, as it can modulate calcium-dependent processes within these subcellular regions. For instance, its presence in the endoplasmic reticulum can impact calcium storage and release, thereby affecting cellular calcium homeostasis.
特性
IUPAC Name |
2-(2-aminophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGAGJOWSFCOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407589 | |
| Record name | Acetic acid, (2-aminophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4323-68-6 | |
| Record name | 2-(2-Aminophenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4323-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, (2-aminophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


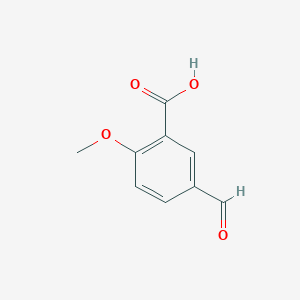
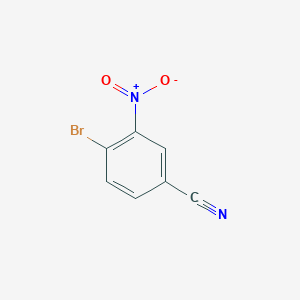

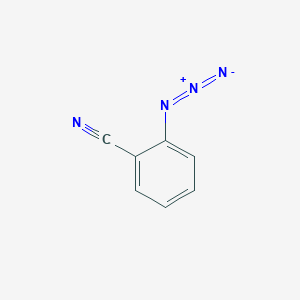



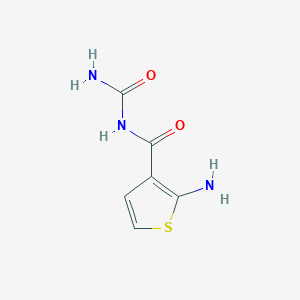
![2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1276829.png)

![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1276833.png)


![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1276845.png)
